6-Chloroisoxazolo[5,4-b]pyridin-3-amine
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Overview
Description
6-Chloroisoxazolo[5,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the isoxazole and pyridine family. This compound is of significant interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and amine groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroisoxazolo[5,4-b]pyridin-3-amine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method involves the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline, followed by intramolecular cyclization . Another approach includes the use of 3-fluoro- and 3-nitropyridines bearing neighboring hydroxyimino groups, which react under the action of sodium hydride (NaH) in dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloroisoxazolo[5,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium hydride (NaH), dimethylformamide (DMF), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-Chloroisoxazolo[5,4-b]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial, anticancer, and antiproliferative agent.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties.
Biological Research: The compound’s interactions with various biological targets make it useful for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-Chloroisoxazolo[5,4-b]pyridin-3-amine involves its interaction with specific molecular targets. For example, as an inhibitor of cytochrome P450 CYP17, the compound interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . The exact molecular pathways and targets involved in its other biological activities are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the isoxazole ring.
Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and exhibit similar biological activities.
Uniqueness
Its specific interactions with biological targets, such as cytochrome P450 CYP17, also distinguish it from other similar compounds .
Properties
Molecular Formula |
C6H4ClN3O |
---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
6-chloro-[1,2]oxazolo[5,4-b]pyridin-3-amine |
InChI |
InChI=1S/C6H4ClN3O/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H2,8,10) |
InChI Key |
YZSDNYDQYOOJOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=NO2)N)Cl |
Origin of Product |
United States |
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